molecular formula C12H9NO3 B11939360 1-(benzoyloxy)-2(1H)-pyridinone CAS No. 886-27-1

1-(benzoyloxy)-2(1H)-pyridinone

Cat. No.: B11939360
CAS No.: 886-27-1
M. Wt: 215.20 g/mol
InChI Key: FTKDZSINAWSLNQ-UHFFFAOYSA-N
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Description

1-(Benzoyloxy)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a keto group This compound is characterized by the presence of a benzoyloxy group attached to the pyridinone ring

Preparation Methods

The synthesis of 1-(benzoyloxy)-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(Benzoyloxy)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzoyloxy)-2(1H)-pyridinone has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is being investigated for its use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for new drug discovery.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzoyloxy)-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzoyloxy group plays a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Benzoyloxy)-2(1H)-pyridinone can be compared with other similar compounds, such as:

    2-Pyridone: The parent compound of this compound, which lacks the benzoyloxy group.

    Benzoyl derivatives: Compounds with similar benzoyloxy groups attached to different heterocyclic rings.

    Other pyridinones: Compounds with variations in the substitution pattern on the pyridinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

886-27-1

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(2-oxopyridin-1-yl) benzoate

InChI

InChI=1S/C12H9NO3/c14-11-8-4-5-9-13(11)16-12(15)10-6-2-1-3-7-10/h1-9H

InChI Key

FTKDZSINAWSLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON2C=CC=CC2=O

Origin of Product

United States

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